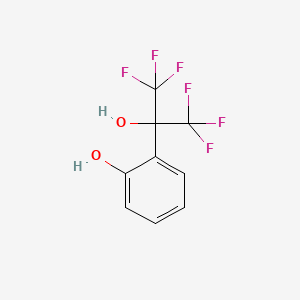

2-(Hexafluoro-2-hydroxy-2-propyl)phenol

描述

Contextualization of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules is a cornerstone strategy in modern chemistry for profoundly altering their physical, chemical, and biological properties. rsc.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. mit.edu This stability is a critical factor in the development of robust materials, such as fluoropolymers known for their high thermal stability and chemical resistance. researchgate.net

Fluorine's high electronegativity and the small size of the fluorine atom can significantly influence a molecule's reactivity, lipophilicity, and bioavailability. rsc.orgmit.edu These modifications are leveraged across numerous industries. In the pharmaceutical sector, it is estimated that approximately 20% of all drugs contain fluorine, as its inclusion can enhance metabolic stability, binding affinity, and potency. mit.edu Similarly, 30-40% of agrochemicals are organofluorine compounds, benefiting from increased efficacy. mit.edu The unique properties of fluorinated compounds have also led to their use as refrigerants, solvents, liquid crystals, and reagents in catalysis. researchgate.netcymitquimica.com

Significance of the Phenolic Moiety in Chemical Systems

Phenols are a class of organic compounds defined by a hydroxyl (—OH) group directly attached to an aromatic ring. labnovo.comnih.gov This structural feature makes them more acidic than typical alcohols, with pKa values generally between 10 and 12, due to the resonance stabilization of the corresponding phenoxide ion. labnovo.com The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions. nih.gov

This reactivity makes phenols versatile intermediates and building blocks for a vast array of more complex molecules. nih.gov Industrially, they are precursors to plastics (such as Bakelite from the condensation of phenol (B47542) and formaldehyde), explosives (like picric acid), and pharmaceuticals, including aspirin. labnovo.comnih.gov Furthermore, the phenolic structure is the basis for the antioxidant properties of many natural and synthetic compounds. wikipedia.org The hydroxyl group can donate a hydrogen atom to scavenge free radicals, a mechanism that is central to their protective effects against oxidative stress. wikipedia.org The biological and chemical activities of phenolic compounds are intrinsically linked to their chemical structure, particularly the number and position of hydroxyl groups. nih.govwikipedia.orgchemicalbook.com

Role of the Hexafluoroisopropanol (HFIP) Group in Modulating Molecular Behavior

Hexafluoroisopropanol (HFIP) is a polar, volatile liquid with a unique combination of properties that make it a powerful tool in chemistry, both as a solvent and as a functional group. rsc.orgwikipedia.org The presence of two electron-withdrawing trifluoromethyl groups dramatically increases the acidity of the hydroxyl proton, giving HFIP a pKa of 9.3, which is comparable to that of phenol. rsc.orgwikipedia.org

As a solvent, HFIP is a strong hydrogen-bond donor but has low nucleophilicity. acs.org This combination allows it to stabilize cationic intermediates and activate substrates through hydrogen bonding without competing in nucleophilic reactions. nih.govacs.org HFIP can form H-bond networks that enhance its promoting effect on challenging transformations, including cyclizations and additions to unsaturated bonds. nih.govchinesechemsoc.org Its high ionizing power and polarity are also beneficial for promoting reactions that proceed through charged intermediates. rsc.org When incorporated as a substituent, the HFIP group imparts its strong hydrogen-bond-donating capability to the parent molecule, significantly influencing its interactions with other molecules.

Table 1: Comparison of Physical Properties of Hexafluoroisopropanol (HFIP) and Isopropanol

| Property | Hexafluoroisopropanol (HFIP) | Isopropanol |

|---|---|---|

| Formula | (CF₃)₂CHOH | (CH₃)₂CHOH |

| Molar Mass | 168.04 g/mol | 60.10 g/mol |

| Boiling Point | 58.2 °C | 82.6 °C |

| Density | 1.596 g/mL | 0.786 g/mL |

| pKa | 9.3 | ~17 |

| Dielectric Constant | 16.7 | 19.9 |

This table presents a comparison of key physical properties between Hexafluoroisopropanol (HFIP) and its non-fluorinated analogue, isopropanol, highlighting the significant influence of fluorine substitution. rsc.orgwikipedia.org

Overview of Research Domains Pertaining to 2-(Hexafluoro-2-hydroxy-2-propyl)phenol and its Analogues

The distinct structure of this compound, which positions a potent hydrogen-bond-donating HFIP group ortho to a phenolic hydroxyl group, makes it and its analogues highly valuable in the field of materials science, particularly for the development of advanced chemical sensors. Research has demonstrated that incorporating the HFIP-phenol moiety into conjugated polymers creates materials with enhanced sensitivity for detecting trace amounts of specific chemical vapors.

A prominent area of research involves the synthesis of poly(phenylene ethynylene)s (PPEs) with pendant HFIP groups attached to the polymer backbone via a phenol-ether linkage. mit.edu These polymers function as fluorescent chemosensors. The fundamental principle behind their operation is the quenching of the polymer's fluorescence upon interaction with an analyte molecule. The inclusion of the HFIP group is critical for enhancing the sensor's performance. The strongly acidic proton of the HFIP moiety forms a powerful hydrogen bond with analytes that are hydrogen-bond acceptors (e.g., pyridine). This strong interaction leads to two key effects that amplify the quenching response:

Stronger Binding: The hydrogen bond increases the association constant between the polymer and the analyte, leading to more efficient signal transduction even at low analyte concentrations. mit.edu

Facilitated Photoinduced Electron Transfer (PET): The hydrogen bond can make the analyte more electron-deficient, facilitating the PET process from the excited polymer to the analyte, which is the primary mechanism for fluorescence quenching. mit.edu

Table 2: Research Findings on HFIP-Functionalized Chemosensors

| Polymer System | Target Analyte | Key Finding |

|---|---|---|

| Poly(phenylene ethynylene) with pendant HFIP-phenol groups | Pyridine (vapor) | The HFIP-functionalized polymer showed a significantly stronger fluorescence quenching response compared to non-fluorinated analogues. |

| Poly(phenylene ethynylene) with pendant HFIP-phenol groups | 2,4-Dichloropyrimidine (vapor) | The strong hydrogen-bonding interaction between the HFIP group and the analyte resulted in greatly enhanced sensor sensitivity. |

This table summarizes key research findings on conjugated polymers functionalized with HFIP-phenol analogues, demonstrating their application as highly sensitive fluorescent chemosensors. mit.edu

This research domain highlights the successful translation of the unique molecular properties of HFIP-phenol analogues into functional materials. The strategic placement of the HFIP group on a phenolic platform within a polymer structure creates a synergistic effect, leading to chemosensors with superior performance for detecting weakly interacting and electron-deficient analytes. mit.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aspirin |

| Bakelite |

| 2,4-Dichloropyrimidine |

| Hexafluoroisopropanol (HFIP) |

| Isopropanol |

| Phenol |

| Picric Acid |

Structure

3D Structure

属性

IUPAC Name |

2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFFEUNRMOPCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460587 | |

| Record name | 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836-78-2 | |

| Record name | 2-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=836-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Strategies for the Chemical Synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol and its Derivatives

The construction of the this compound scaffold can be approached from two main perspectives: the modification of a pre-existing phenol (B47542) ring or the condensation of a phenolic precursor with a fluorinated building block.

Direct Functionalization of Phenolic Substrates

Directly introducing the bulky and electron-withdrawing hexafluoro-2-hydroxy-2-propyl group onto a phenol ring presents a formidable challenge due to the specific reactivity of the phenolic substrate. However, strategies employing electrophilic aromatic substitution and methods to control regioselectivity are central to this approach.

The introduction of the hexafluoro-2-hydroxy-2-propyl moiety can be envisioned as a Friedel-Crafts-type alkylation. In this scenario, a reactive electrophile derived from a suitable fluorinated precursor would attack the electron-rich phenol ring. The hydroxyl group of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the reaction is often complicated by the interaction of the phenolic hydroxyl group with the Lewis acid catalyst, which can deactivate the ring or lead to undesired side reactions.

While specific examples of direct alkylation with a reagent that directly installs the hexafluoro-2-hydroxy-2-propyl group are not extensively documented, the general principles of electrophilic aromatic substitution on phenols are well-established. The success of such a reaction would hinge on the generation of a sufficiently electrophilic species from a precursor like hexafluoro-2-propoxy-s-triazine or a similar activated derivative under conditions that are compatible with the free hydroxyl group of phenol.

Achieving regioselectivity, particularly for the ortho isomer, is a key challenge in the direct functionalization of phenols. The inherent electronic preference of the hydroxyl group directs substitution to both the ortho and para positions. To favor the formation of this compound, several strategies can be employed.

One approach involves the use of a directing group on the phenolic oxygen. This group can coordinate with the catalyst and the electrophile, sterically or electronically favoring substitution at the adjacent ortho position. After the desired functionalization, the directing group can be removed to yield the free phenol. While general strategies for ortho-alkylation of phenols using directing groups are known, their specific application to the introduction of the hexafluoro-2-hydroxy-2-propyl group requires further investigation.

Another strategy to influence regioselectivity is the choice of catalyst and reaction conditions. The use of bulky Lewis acids or specific solvent systems can sterically hinder attack at the more accessible para position, thereby increasing the proportion of the ortho isomer. For instance, rhenium carbonyl complexes have been shown to catalyze the selective ortho-alkylation of phenols with alkenes, a methodology that could potentially be adapted for fluorinated electrophiles.

Reactions Involving Hexafluoroacetone (B58046) and Phenolic Precursors

A more common and well-documented approach to synthesizing this compound and its isomers involves the reaction of phenol with hexafluoroacetone. This reaction typically proceeds via an acid-catalyzed condensation mechanism.

The reaction between phenol and hexafluoroacetone in the presence of a strong acid catalyst is a primary method for producing hydroxyphenyl-hexafluoroisopropanol derivatives. This reaction is analogous to the synthesis of bisphenol A from phenol and acetone. Strong Brønsted acids, such as trifluoromethanesulfonic acid (triflic acid) and methanesulfonic acid, are effective catalysts for this transformation. Lewis acids can also be employed.

The reaction typically yields a mixture of isomers, with the para-substituted product, 4-(hexafluoro-2-hydroxy-2-propyl)phenol, often being the major product due to steric factors. However, the formation of the ortho isomer, this compound, and the disubstituted product, bisphenol AF, is also observed. The ratio of these products can be influenced by the reaction conditions, including the catalyst, solvent, temperature, and the molar ratio of the reactants. For instance, using a large excess of phenol can favor the formation of the monosubstituted products over the disubstituted bisphenol AF.

| Catalyst | Reaction Conditions | Primary Product(s) |

|---|---|---|

| Trifluoromethanesulfonic Acid | Excess phenol, elevated temperature | Mixture of 2- and 4-(Hexafluoro-2-hydroxy-2-propyl)phenol and Bisphenol AF |

| Methanesulfonic Acid | Excess phenol, elevated temperature | Mixture of 2- and 4-(Hexafluoro-2-hydroxy-2-propyl)phenol and Bisphenol AF |

| Lewis Acids (e.g., AlCl3) | Varying conditions | Mixture of isomers and potential for side reactions |

The mechanism of the acid-catalyzed reaction between phenol and hexafluoroacetone involves the activation of hexafluoroacetone by the acid catalyst, making its carbonyl carbon more electrophilic. The phenol, acting as a nucleophile, then attacks the activated carbonyl carbon.

The initial step is the protonation of the carbonyl oxygen of hexafluoroacetone by the acid catalyst, which generates a highly electrophilic carbocationic species. The electron-rich aromatic ring of phenol then performs a nucleophilic attack on this carbocation. This attack can occur at either the ortho or para position relative to the hydroxyl group. The resulting intermediate then undergoes deprotonation to restore the aromaticity of the ring, yielding the final product.

Computational studies, such as those using Density Functional Theory (DFT), on the Brønsted acid-catalyzed addition of phenols to olefins provide a general framework for understanding this type of electrophilic aromatic substitution. These studies suggest that the reaction proceeds through a transition state where the phenol, the electrophile, and the acid catalyst are associated. The energy barrier for the attack at the para position is generally lower than that for the ortho position, explaining the common predominance of the para isomer. However, specific orbital interactions and steric effects can influence the regiochemical outcome.

| Step | Description |

|---|---|

| 1. Activation of Electrophile | Protonation of the carbonyl oxygen of hexafluoroacetone by the acid catalyst. |

| 2. Nucleophilic Attack | The electron-rich phenol ring attacks the activated carbonyl carbon of hexafluoroacetone at the ortho or para position. |

| 3. Deprotonation | Loss of a proton from the intermediate to restore the aromaticity of the phenol ring, yielding the final product. |

Multi-Step Synthetic Sequences for Structural Complexity

The strategic incorporation of the this compound moiety into more complex molecular architectures is a key objective for accessing novel materials and compounds with tailored properties. One notable example involves the synthesis of poly(phenylene ethynylene)s (PPEs) bearing pendant hexafluoro-2-propanol groups. These polymers are of interest for their potential applications in chemical sensing, as the strongly hydrogen-bond-donating hexafluoroisopropanol (HFIP) group can enhance interactions with analytes.

The synthetic sequence commences with the derivatization of a suitably functionalized phenol. For instance, a phenol containing an olefinic side chain can be prepared through a Williamson etherification. This intermediate then undergoes further reaction, such as olefin cross-metathesis, to introduce the 2-(hexafluoro-2-hydroxy-2-propyl)phenyl group. The resulting monomer can then be polymerized, for example, via a Sonogashira coupling, to yield the final complex polymer. This multi-step approach demonstrates the utility of this compound derivatives as versatile building blocks in the construction of functional macromolecules.

A representative reaction scheme for the synthesis of a monomer suitable for polymerization is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-bromophenol, 5-bromo-1-pentene | K₂CO₃, acetone, reflux | 1-bromo-4-((5-bromopent-1-en-1-yl)oxy)benzene |

| 2 | 1-bromo-4-((5-bromopent-1-en-1-yl)oxy)benzene, 1,1,1,3,3,3-hexafluoro-2-(p-tolyl)propan-2-ol | Grubbs' second-generation catalyst, CH₂Cl₂, reflux | Monomer with pendant hexafluoro-2-propanol group |

Mechanistic Elucidation of Synthetic Transformations

The primary route to synthesizing this compound and its isomers is the Friedel-Crafts alkylation of phenol with hexafluoroacetone. This reaction is typically catalyzed by a strong acid. The electrophilic nature of the carbonyl carbon in hexafluoroacetone is significantly enhanced by the strong electron-withdrawing trifluoromethyl groups, making it a potent electrophile for aromatic substitution.

Investigation of Reaction Intermediates and Transition States

While specific experimental or computational studies on the reaction intermediates and transition states for the formation of this compound are not extensively documented in the literature, the mechanism can be inferred from the general understanding of Friedel-Crafts alkylations of phenols. The reaction is believed to proceed through a Wheland intermediate (also known as an arenium ion).

Computational studies on the alkylation of phenol with other electrophiles, such as isopropene, using density functional theory (DFT) have provided insights into the reaction mechanism. These studies suggest that the reaction can proceed through both a neutral pathway, leading to O-alkylation to form a phenolic ether, and an ionic pathway, leading to C-alkylation. In the presence of a strong acid catalyst, the ionic pathway is favored. The protonated electrophile attacks the electron-rich phenol ring, leading to the formation of a sigma complex (Wheland intermediate). The stability of this intermediate is influenced by the position of the attack (ortho, para, or meta). For phenol, the ortho and para positions are activated towards electrophilic attack due to the electron-donating nature of the hydroxyl group. The transition state for the formation of the ortho- and para-isomers is therefore expected to be lower in energy than that for the meta-isomer. The competition between the ortho and para pathways is a key factor in determining the regioselectivity of the reaction.

Influence of Catalysis on Reaction Efficiency and Selectivity

The choice of catalyst plays a crucial role in the efficiency and selectivity of the Friedel-Crafts alkylation of phenols. Strong Brønsted acids and Lewis acids are commonly employed to activate the electrophile. In the synthesis of bisphenol AF, a related compound where two phenol molecules react with one molecule of hexafluoroacetone, various catalytic systems have been explored. These include solid acid catalysts like zeolites and ion-exchange resins, which offer advantages in terms of catalyst recovery and reuse.

Recent research in the broader field of phenol alkylation has highlighted the potential of dual catalytic systems to control regioselectivity. For instance, a combination of a Lewis acid (like ZnCl₂) and a Brønsted acid (like camphorsulfonic acid, CSA) has been shown to favor ortho-alkylation of phenols with unactivated secondary alcohols. chemrxiv.orgresearchgate.net The proposed mechanism involves the coordination of the Lewis acid to the phenolic oxygen, which directs the electrophile to the ortho position. This type of catalytic system could potentially be applied to the reaction of phenol with hexafluoroacetone to enhance the yield of the desired this compound isomer.

The following table summarizes some catalytic systems used in related phenol alkylation reactions and their observed selectivity:

| Catalyst System | Electrophile | Nucleophile | Predominant Selectivity |

| Rhenium-based complexes | Alkenes | Phenols | Ortho-alkylation |

| ZnCl₂ / CSA | Unactivated secondary alcohols | Phenolic derivatives | Ortho-alkylation chemrxiv.orgresearchgate.net |

| H-beta zeolite | 4-hydroxybutan-2-one | Phenol | Para-alkylation |

Control over Regio- and Stereoselectivity in Synthesis

The primary challenge in the synthesis of this compound is controlling the regioselectivity to favor the ortho-isomer over the thermodynamically more stable para-isomer and the disubstituted product, bisphenol AF. The hydroxyl group of phenol is an ortho-, para-directing group. Steric hindrance at the ortho position can often lead to a preference for para-substitution.

Several strategies can be employed to enhance ortho-selectivity. As mentioned previously, the use of chelating Lewis acid catalysts that can coordinate to the phenolic hydroxyl group can effectively block one face of the aromatic ring and direct the incoming electrophile to the ortho position. The choice of solvent and reaction temperature can also influence the ortho/para ratio. Non-polar solvents may favor ortho-alkylation due to the stabilization of the more compact ortho transition state. Lower reaction temperatures generally favor the kinetically controlled product, which in some cases can be the ortho-isomer.

A study on the intramolecular alkylation of phenols has shown that the nature of the solvent, the metal cation of the base used, and temperature all have a significant impact on the ortho- versus para-alkylation ratio. rsc.org These findings underscore the complex interplay of factors that govern the regioselectivity of phenol alkylation reactions. While stereoselectivity is not a factor in the synthesis of the achiral this compound, the principles of kinetic versus thermodynamic control are paramount in achieving the desired regiochemical outcome.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(Hexafluoro-2-hydroxy-2-propyl)phenol, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional methods, offers a comprehensive picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Resonances

In the ¹H NMR spectrum, the aromatic protons of the phenol (B47542) ring typically appear in the chemical shift range of 7-8 ppm. The specific splitting pattern of these signals provides information about the substitution pattern on the aromatic ring. The hydroxyl (-OH) protons of both the phenolic and tertiary alcohol groups are also observable in the ¹H NMR spectrum, generally appearing as broad singlets. Their chemical shifts can vary depending on the solvent and concentration, but the phenolic hydroxyl proton is typically found between 4-7 ppm. The presence of these distinct signals confirms the existence of both the phenolic and the hexafluoro-2-hydroxy-2-propyl moieties within the molecule.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Phenolic (Ar-OH) | 4.0 - 7.0 | Broad Singlet |

| Aliphatic (-OH) | Variable | Broad Singlet |

Fluorine (¹⁹F) NMR for Fluorine Environments and Coupling Phenomena

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. In this compound, the six fluorine atoms of the two trifluoromethyl (CF₃) groups are chemically equivalent, and are therefore expected to give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides insight into the electronic environment of the fluorine atoms. Furthermore, coupling between the fluorine nuclei and adjacent protons or carbons can provide additional structural information.

| Fluorine Type | Expected ¹⁹F NMR Signal |

| Trifluoromethyl (-CF₃) | Singlet |

Carbon (¹³C) NMR and Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Distinct signals are expected for the carbons of the aromatic ring, the quaternary carbon of the propyl group, and the carbons of the trifluoromethyl groups. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and the hexafluoroisopropyl substituents.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between neighboring aromatic protons, helping to assign their specific positions on the phenol ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals in the phenol ring.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the phenolic ring and the hexafluoro-2-hydroxy-2-propyl substituent, for instance, by showing a correlation between the aromatic protons and the quaternary carbon of the propyl group.

| Carbon Type | Expected ¹³C NMR Chemical Shift Range (δ, ppm) |

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-C) | 115 - 130 |

| Quaternary (C-(CF₃)₂) | 70 - 80 |

| Trifluoromethyl (-CF₃) | 120 - 130 (quartet due to ¹JC-F coupling) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

Identification of Hydroxyl Group Vibrational Signatures

The presence of two hydroxyl groups in this compound gives rise to characteristic vibrational bands in the IR and Raman spectra. The O-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum. libretexts.org The broadness of this band is indicative of hydrogen bonding. The specific position and shape of the band can be influenced by intra- and intermolecular hydrogen bonding interactions. In-plane O-H bending vibrations are expected in the 1330-1440 cm⁻¹ region, while out-of-plane bending occurs at lower frequencies.

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| O-H Bend (in-plane) | 1330 - 1440 |

Characterization of Fluorinated Alkyl Group Modes

The hexafluoro-2-propyl group exhibits strong, characteristic vibrational modes. The C-F stretching vibrations are particularly intense in the IR spectrum and are typically found in the 1000-1400 cm⁻¹ region. The symmetric and asymmetric stretching modes of the CF₃ groups will give rise to multiple strong absorption bands. C-C stretching and deformation modes involving the fluorinated alkyl group will also be present in the fingerprint region of the spectrum.

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

| C-F Stretch | 1000 - 1400 (strong, multiple bands) |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for confirming the molecular weight of this compound and for determining its fragmentation pattern, which aids in structural confirmation. The compound has a molecular formula of C₉H₆F₆O₂ and an average molecular mass of 260.135 g/mol .

In a typical mass spectrum of a phenolic compound, the molecular ion peak (M⁺) is expected to be prominent. For this compound, this would correspond to an m/z value of approximately 260. The high stability of the aromatic ring generally ensures the observation of the molecular ion.

The fragmentation of this compound is influenced by the presence of the phenol group and the hexafluoroisopropyl substituent. Common fragmentation pathways for phenols include the loss of CO (28 Da) and HCO (29 Da). However, the hexafluoro-2-hydroxy-2-propyl group introduces unique fragmentation routes. A significant fragmentation pathway would likely involve the cleavage of the C-C bond between the aromatic ring and the fluorinated side chain.

A plausible major fragmentation would be the loss of the trifluoromethyl group (•CF₃), resulting in a fragment ion at m/z 191. Another characteristic fragmentation could be the elimination of a neutral hexafluoroacetone (B58046) molecule (C₃F₆O), leading to a phenol radical cation at m/z 94. The cleavage of the bond between the two trifluoromethyl groups is less likely due to the strength of the C-F bonds.

A related compound, Bisphenol AF, which shares the hexafluoro-2-propylidene bridge between two phenol rings, often shows a deprotonated molecule [M-H]⁻ in negative ion mode mass spectrometry. acs.org This suggests that this compound could also exhibit a significant [M-H]⁻ peak at m/z 259 in negative ionization mode.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Formula | Interpretation |

| 260 | [M]⁺ | [C₉H₆F₆O₂]⁺ | Molecular Ion |

| 241 | [M - F]⁺ | [C₉H₆F₅O₂]⁺ | Loss of a fluorine atom |

| 191 | [M - CF₃]⁺ | [C₈H₆F₃O₂]⁺ | Loss of a trifluoromethyl radical |

| 94 | [Phenol]⁺ | [C₆H₅OH]⁺ | Loss of neutral hexafluoroacetone |

| 69 | [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenolic chromophore. Phenol itself typically exhibits two main absorption bands in the ultraviolet region. These are attributed to π → π* transitions of the aromatic ring.

The primary absorption band (E-band) for phenol is usually observed around 210 nm, and a secondary, less intense band (B-band) appears around 270 nm. The presence of the hexafluoro-2-hydroxy-2-propyl substituent at the ortho position is expected to cause a slight shift in the absorption maxima (λmax) and may affect the molar absorptivity (ε) due to its electronic and steric effects.

Furthermore, the pH of the solvent can significantly influence the UV-Vis spectrum of phenols. In basic solutions, the deprotonation of the phenolic hydroxyl group to form a phenoxide ion results in a noticeable red shift of the absorption bands. This is due to the increased electron-donating ability of the phenoxide ion, which facilitates the π → π* transitions. Studies on other fluorinated phenols have shown that the pKa value, and thus the pH at which this shift occurs, is influenced by the number and position of the fluorine substituents. rsc.org

Table 2: Expected UV-Vis Absorption Data for this compound in a Neutral Solvent

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π* (E-band) | ~210 - 220 | Substituted Benzene Ring |

| π → π* (B-band) | ~270 - 280 | Substituted Benzene Ring |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are employed to model the electronic distribution and energy of the molecule, which are fundamental to its stability, structure, and reactivity. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method to determine the properties of molecular systems, including their electronic structure and equilibrium geometry. karazin.ua By utilizing functionals such as B3LYP in conjunction with basis sets like 6-311+G(d,p), researchers can perform geometry optimization to find the lowest energy conformation of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol. karazin.uaresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the most stable molecular structure. researchgate.net The resulting optimized geometry is crucial for calculating other properties, such as vibrational frequencies and thermodynamic parameters like enthalpy and Gibbs free energy. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound calculated via DFT

This table presents hypothetical data based on typical values for similar chemical moieties for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-O (Phenolic) | 1.365 |

| O-H (Phenolic) | 0.968 | |

| C-C (Aromatic) | 1.390 - 1.405 | |

| C-C (Propyl-Aromatic) | 1.520 | |

| C-O (Propyl) | 1.430 | |

| O-H (Propyl) | 0.970 | |

| C-CF₃ | 1.545 | |

| C-F | 1.345 | |

| **Bond Angle (°) ** | C-O-H (Phenolic) | 109.5 |

| C-C-O (Phenolic) | 120.0 | |

| Ar-C-C (Propyl) | 121.0 | |

| C-C-O (Propyl) | 109.8 | |

| F-C-F | 107.5 |

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parametrization. These methods, such as Møller-Plesset (MP) perturbation theory and Coupled Cluster (CC) theory, provide highly accurate solutions to the electronic Schrödinger equation. While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking other computational techniques and for investigating systems where electron correlation effects are particularly important. They can provide a more refined understanding of the electronic structure, ionization potentials, and electron affinities of this compound.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and intramolecular hydrogen bonding within a molecule. nih.govmdpi.com This analysis transforms the complex molecular wavefunctions from DFT or ab initio calculations into a more intuitive chemical picture of localized bonds and lone pairs. nih.gov For this compound, NBO analysis can quantify the strength of the intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen or fluorine atoms of the hexafluoro-2-hydroxy-2-propyl substituent. This is achieved by examining the delocalization of electron density from a filled donor NBO (like an oxygen lone pair) to an empty acceptor NBO (like an antibonding O-H orbital), a key factor in stabilizing particular conformations. mdpi.comresearchgate.net

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound

This table presents hypothetical data based on typical NBO results for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)¹ | Interaction Type |

| LP (O) Phenolic | σ* (C-C) Aromatic | 3.5 | Hyperconjugation |

| LP (O) Propyl | σ* (C-CF₃) | 2.8 | Hyperconjugation (Stabilizing) |

| LP (O) Propyl | σ* (O-H) Phenolic | 5.2 | Intramolecular Hydrogen Bond |

| LP (F) | σ* (C-C) Propyl | 1.5 | Hyperconjugation |

¹ E(2) represents the stabilization energy calculated from second-order perturbation theory.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations can reveal valuable information about the conformational flexibility of this compound and its interactions with solvent molecules. mdpi.com These simulations can model how the molecule's structure changes in different environments, such as in water or organic solvents. Studies on the related compound 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in water have shown that fluorinated alcohols have a tendency to form clusters, and MD simulations can predict this aggregation behavior. researchgate.netnih.govresearchgate.net Similarly, MD simulations of this compound can elucidate how it influences the local solvent structure and how solvent molecules, in turn, mediate its conformational preferences.

Computational Spectroscopic Predictions

Computational methods are highly effective in predicting various types of molecular spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations has become a standard procedure for structural elucidation of organic molecules. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is commonly used to compute the ¹H, ¹⁹F, and ¹³C NMR chemical shifts of this compound. mdpi.comnih.gov To account for the influence of the solvent, these calculations often incorporate a conductor-like polarizable continuum model (CPCM). mdpi.com The calculated chemical shifts are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can be correlated with experimental spectra. mdpi.com A strong linear correlation between the predicted and observed chemical shifts provides robust confirmation of the compound's assigned structure. nih.govresearchgate.net

Table 3: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound

This table presents hypothetical data for illustrative purposes.

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Ar-H | 6.8 - 7.5 |

| OH (Phenolic) | 5.0 - 6.0 |

| OH (Propyl) | 3.5 - 4.5 |

| ¹⁹F NMR | |

| CF₃ | -70 to -80 |

| ¹³C NMR | |

| C-OH (Aromatic) | 150 - 160 |

| C (Aromatic) | 115 - 130 |

| C (Quaternary, Propyl) | 78 - 85 |

| CF₃ | 120 - 128 (quartet) |

Calculation of Vibrational Spectra (IR, Raman)

The vibrational spectra of a molecule, specifically its Infrared (IR) and Raman spectra, provide a unique fingerprint based on the vibrations of its chemical bonds. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these spectra with a high degree of accuracy. This process involves optimizing the molecule's geometry to find its most stable three-dimensional structure and then calculating the frequencies and intensities of its fundamental vibrational modes.

A theoretical investigation of the vibrational spectra of this compound would typically involve the following steps:

Geometric Optimization: The 3D coordinates of the atoms are adjusted to find the minimum energy conformation of the molecule.

Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. These correspond to the energies of different bond stretches, bends, and torsions within the molecule.

Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra.

These calculated spectra can then be used to interpret experimentally obtained spectra, allowing for the precise assignment of spectral bands to specific molecular motions. However, a detailed search of scientific literature did not yield specific studies containing calculated IR and Raman data for this compound. While computational studies on similar phenolic compounds exist, providing specific vibrational frequency data for the title compound is not possible without dedicated research.

The table below illustrates the typical format for presenting such data, though the values are hypothetical for this compound due to the absence of published calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) - IR | Calculated Intensity (km/mol) - IR | Calculated Frequency (cm⁻¹) - Raman | Calculated Activity (Å⁴/amu) - Raman |

| O-H stretch | Data not available | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available | Data not available |

| Aromatic C-C stretch | Data not available | Data not available | Data not available | Data not available |

| C-O stretch | Data not available | Data not available | Data not available | Data not available |

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

Computational chemistry is also a critical tool for elucidating the step-by-step mechanisms of chemical reactions and mapping their corresponding energy landscapes. By modeling the reactants, transition states, intermediates, and products, researchers can determine the most likely pathway for a reaction and calculate important thermodynamic and kinetic parameters. This is particularly valuable for understanding the synthesis or degradation of complex molecules like this compound.

The process for elucidating a reaction mechanism computationally includes:

Identifying Reaction Coordinates: Key geometric parameters that change as the reaction progresses are identified.

Locating Transition States: The highest energy point along the reaction pathway, the transition state, is located. This is a critical step as it determines the activation energy of the reaction.

Calculating Energy Profiles: The energies of all species along the reaction coordinate are calculated to construct a reaction energy profile, or landscape. This profile shows the energy barriers (activation energies) and the energies of any intermediates.

Such studies can reveal detailed insights into reaction rates, selectivity, and the influence of catalysts or solvent effects. For instance, computational models could be used to study the synthesis of this compound, potentially from the reaction of phenol (B47542) with hexafluoroacetone (B58046). This would involve calculating the energy landscape for different possible pathways to identify the most energetically favorable route.

Despite the utility of these methods, a thorough review of the available scientific literature did not uncover specific computational studies focused on the reaction mechanisms and energy landscapes involving this compound. While general principles of phenolic reactivity have been studied computationally, specific data for this fluorinated compound is not available in the reviewed sources.

The following table provides a hypothetical representation of data that would be generated from such a computational study.

| Reaction Step | Species | Calculated Relative Energy (kcal/mol) |

| 1 | Reactants (Phenol + Hexafluoroacetone) | Data not available |

| 2 | Transition State 1 | Data not available |

| 3 | Intermediate | Data not available |

| 4 | Transition State 2 | Data not available |

| 5 | Product (this compound) | Data not available |

Reactivity and Chemical Transformations

Acidity and Proton Transfer Behavior

The presence of two distinct hydroxyl groups—one phenolic and one tertiary fluoroalcoholic—imparts complex acid-base properties to the molecule. The strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups profoundly influences the acidity and hydrogen-bonding capabilities of both hydroxyl functions.

Both hydroxyl groups in 2-(Hexafluoro-2-hydroxy-2-propyl)phenol exhibit significant acidity, a direct consequence of the powerful inductive effect exerted by the fluorine atoms. Phenols are inherently more acidic than aliphatic alcohols because of the resonance stabilization of the resulting phenoxide anion. pharmaguideline.comsips.org.inbyjus.comlibretexts.org The acidity of a standard phenol (B47542) is approximately pKa 10, whereas a typical tertiary alcohol is exceedingly weak, with a pKa around 18.

However, the hexafluoroisopropanol moiety dramatically alters this picture. The parent alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), is an unusually strong acid for an alcohol, with a pKa of 9.3, making it comparable in acidity to phenol itself. wikipedia.org This enhanced acidity stems from the intense electron-withdrawing effect of the two CF₃ groups, which effectively stabilizes the corresponding alkoxide ion.

Table 1: Comparison of Acidity (pKa values)

| Functional Group | Parent Compound | Typical pKa | Influence of Hexafluoro-2-propyl Group |

|---|---|---|---|

| Phenolic Hydroxyl | Phenol | ~10 pharmaguideline.comsips.org.in | Acidity increased by inductive effect |

The hexafluoroisopropanol (HFIP) moiety is recognized as an exceptionally potent hydrogen bond donor. wikipedia.org This capability is a direct result of the high partial positive charge on the hydroxyl hydrogen, induced by the strong electron-withdrawing CF₃ groups. This property makes the molecule an effective solvent or co-solvent for stabilizing anionic species and cationic intermediates in chemical reactions. researchgate.net The ability of the hexafluorocarbinol group to form strong hydrogen bonds is a key aspect of its chemical personality, influencing its solubility, reaction kinetics, and role in proton transfer processes.

Given the significant acidity of both hydroxyl groups, this compound actively participates in proton transfer equilibria in solution. It can act as a strong proton donor to a wide range of bases. The equilibrium position will be influenced by the solvent and the relative pKa values of the compound and the base. The molecule's ability to stabilize the resulting anions through both resonance (for the phenoxide) and induction (for both anions), coupled with its strong hydrogen-bonding capabilities, makes it an important component in systems where proton transfer is a key step.

Reactions Involving the Phenolic Ring

The reactivity of the aromatic ring is governed by the competing electronic effects of the two substituents: the activating, ortho-, para-directing hydroxyl group and the deactivating hexafluoro-2-hydroxy-2-propyl group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for phenols. byjus.comwikipedia.orgmasterorganicchemistry.com The phenolic hydroxyl group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it. byjus.com In this compound, the C2 position is blocked. The remaining ortho (C6) and para (C4) positions are therefore the primary targets.

The directing effects of the substituents are summarized below:

-OH group : Strongly activating, directs ortho and para (C4, C6).

-C(CF₃)₂OH group : Strongly deactivating (by induction), generally considered a meta-director to its own position, but its influence is secondary to the powerful -OH director.

The outcome of an EAS reaction is a balance between the directing power of the -OH group, the deactivating nature of the fluoroalkyl substituent, and steric hindrance. Substitution is strongly favored at the C4 (para) position, as the C6 (ortho) position is sterically encumbered by the bulky adjacent substituent.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C4 (para to -OH) | Activated by -OH | Low | Major product |

| C6 (ortho to -OH) | Activated by -OH | High | Minor or no product |

Phenols can undergo oxidative coupling, a process that involves the formation of a carbon-carbon or carbon-oxygen bond between two phenolic units, often catalyzed by metal complexes or enzymes. acs.orgnih.gov This reaction proceeds through the formation of phenoxyl radical intermediates. researchgate.net The regioselectivity of the coupling (ortho-ortho, para-para, ortho-para, etc.) is sensitive to the substitution pattern on the phenol, the catalyst, and the reaction conditions. nih.gov

For this compound, the substitution at one ortho position (C2) precludes the formation of ortho-ortho dimers involving this position. Coupling could potentially occur at the para position (C4) to form C-C linked biphenyl structures or through C-O linkages to form diphenyl ether derivatives. The strong electron-withdrawing nature of the hexafluoro-2-hydroxy-2-propyl group may render the phenol more resistant to oxidation compared to electron-rich phenols, potentially requiring stronger oxidants or more active catalysts to initiate the coupling process. acs.org

Reactions at the Hexafluoro-2-hydroxy-2-propyl Carbinol Center

Nucleophilic Reactivity and Derivatization

There are no available studies detailing the nucleophilic reactivity of the tertiary alcohol of this compound. Research on its derivatization through reactions such as etherification, esterification, or substitution of the hydroxyl group has not been reported. The steric hindrance from the bulky trifluoromethyl groups and the electronic effects on the carbinol center remain uninvestigated.

Condensation and Addition Reactions

Scientific literature lacks reports on condensation or addition reactions involving the hexafluoro-2-hydroxy-2-propyl carbinol center of this specific compound. The potential for this group to participate in such transformations, which are common for alcohols, has not been explored or documented.

Intermolecular Interactions and Supramolecular Assembly

Formation of Hydrogen Bonding Networks

While the presence of two hydroxyl groups suggests a strong potential for forming intricate hydrogen bonding networks, no crystallographic or spectroscopic studies have been published that characterize these interactions for this compound. The interplay between the phenolic and tertiary alcohol groups in creating specific supramolecular synthons is currently unknown.

Adduct Formation with Metal Centers and Other Molecules

There is no information available on the ability of this compound to act as a ligand for metal centers or to form co-crystals and other molecular adducts. Its potential in coordination chemistry and crystal engineering remains an unexplored area of research.

Applications in Polymer and Advanced Materials Science

Monomer in the Synthesis of Functional Polymers

2-(Hexafluoro-2-hydroxy-2-propyl)phenol is utilized as a monomer to introduce the highly acidic and strongly hydrogen-bonding HFIP group into polymer structures. This functionalization is key to developing polymers with unique and enhanced properties.

Incorporation into High-Performance Fluoropolymers

While direct incorporation of this compound into traditional high-performance fluoropolymers like polytetrafluoroethylene is not commonly documented, its derivatives are instrumental in creating other classes of high-performance polymers such as fluorinated poly(arylene ether)s and polyimides. The presence of the hexafluoroisopropylidene group in the polymer backbone or as a pendant group can enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant and moisture absorption. researchgate.netkpi.uamdpi.comrsc.org

For instance, fluorinated polyimides synthesized from diamines containing the hexafluoroisopropylidene group exhibit improved processability and optical transparency, along with low dielectric constants, making them suitable for applications in microelectronics and telecommunications. scielo.brresearcher.lifeossila.com

Modulating Polymer Properties through Functional Group Introduction

The introduction of the HFIP group from this compound significantly modulates the properties of polymers. A notable example is the synthesis of poly(phenylene ethynylene)s (PPEs) with pendant HFIP groups. acs.orgmit.edumit.edu These polymers exhibit enhanced fluorescence quenching upon exposure to hydrogen-bond accepting analytes, making them highly sensitive materials for chemical sensors. acs.orgmit.edu The strong hydrogen-bond-donating capability of the HFIP group leads to stronger analyte/polymer binding interactions and facilitates photoinduced charge-transfer reactions. acs.orgmit.edu

The photophysical properties of these functionalized PPEs are summarized in the table below.

| Polymer | Pendant Group | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (%) |

|---|---|---|---|---|

| P1 | Unfunctionalized alkoxy | 436 | 460 | 65 |

| P2 | Single HFIP side chain | 438 | 462 | 62 |

| P3 | Double HFIP side chain | 440 | 465 | 58 |

Polymer Blends and Miscibility Studies

The hexafluoroisopropanol group's ability to form strong hydrogen bonds plays a crucial role in the miscibility and phase behavior of polymer blends.

Influence of this compound-containing Polymers on Blend Thermodynamics

The miscibility of polymer blends is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For high molecular weight polymers, the entropy of mixing (ΔS_mix) is typically small and positive, meaning the enthalpy of mixing (ΔH_mix) must be negative or close to zero for miscibility to occur. The strong hydrogen bonding interactions provided by the HFIP group can lead to a negative enthalpy of mixing, thereby promoting miscibility between otherwise immiscible polymers. nsysu.edu.twpsu.edumdpi.compsu.edupolympart.irresearchgate.netresearchgate.netslideshare.netjuniperpublishers.comnsysu.edu.twresearchgate.netnycu.edu.twnih.gov

While specific thermodynamic data for blends containing polymers synthesized directly from this compound are not extensively reported, studies on analogous systems, such as blends of poly(4-vinylphenol) (PVP) with various polymers, demonstrate the significant impact of hydrogen bonding on blend thermodynamics. mdpi.comresearchgate.netresearchgate.netpolysciences.com

Hydrogen Bonding Contributions to Polymer Compatibility and Phase Behavior

The strong hydrogen-bond-donating nature of the HFIP group significantly enhances the compatibility of polymers containing this moiety with polymers that have hydrogen-bond accepting groups, such as carbonyls, ethers, or amines. nsysu.edu.twresearchgate.netnycu.edu.tw This enhanced interaction can lead to a single-phase, miscible blend, as evidenced by a single glass transition temperature (Tg) that is dependent on the blend composition. mdpi.comresearchgate.netnsysu.edu.tw

The strength of these hydrogen bonds can be investigated using techniques like Fourier-transform infrared (FTIR) spectroscopy, where the formation of hydrogen bonds results in a noticeable shift in the vibrational frequencies of the interacting functional groups. nsysu.edu.twresearchgate.net Studies on hexafluoroisopropanol-bearing polymers have shown that they are potent hydrogen bond donors, leading to significant intermolecular interactions in blends. researchgate.net

Development of Advanced Functional Materials

The unique properties imparted by the this compound moiety have led to the development of several advanced functional materials.

Beyond their use in chemosensors, polymers incorporating this compound have shown promise in other areas. For example, fluorinated polyimides and poly(arylene ether)s containing the hexafluoroisopropylidene group are explored for applications in gas separation membranes due to their potential for high gas permeability and selectivity. mdpi.comenergy.govresearchgate.netscispace.commdpi.com The bulky CF3 groups can disrupt chain packing, creating free volume that facilitates gas transport.

Furthermore, the low polarizability of the C-F bond and the increase in free volume contribute to materials with low dielectric constants and dissipation factors, which are highly desirable for applications in high-speed electronics and microelectronic packaging. rsc.orgresearchgate.netd-nb.inforesearchgate.net Research into fluorinated polymers continues to explore their potential in creating materials with superior performance characteristics for a range of advanced technologies. researchgate.netmdpi.comrsc.orgresearchgate.netjst.go.jp

Application in Photoresist Materials for Lithography

In the field of advanced photolithography, which is crucial for the manufacturing of microelectronics, there is a continuous demand for photoresist materials with higher sensitivity and resolution. Polymers incorporating the this compound structural unit have been investigated for this purpose. The HFIP group plays a critical role in enhancing the performance of these materials.

The strong electrophilic nature of the HFIP group and the electron-withdrawing effect of the fluorine atoms significantly increase the acidity of the phenolic proton. This enhanced acidity facilitates chemical reactions that are essential for the imaging process in lithography. Research has demonstrated that HFIP-containing fluoropolymer photoresists can exhibit ultra-high sensitivity. In some cases, the incorporation of HFIP enables imaging even without the use of conventional photoacid generators (PAGs), as the HFIP moiety itself can participate in acid generation upon exposure to radiation. semanticscholar.orgresearchgate.net

This novel mechanism involves the dissociation of hydrogen ions and C-F bond cleavage under exposure, leading to acid-induced deprotection reactions that create a solubility differential between the exposed and unexposed regions of the resist. researchgate.net This approach can lead to a significant enhancement in sensitivity compared to traditional systems that rely solely on PAGs. semanticscholar.orgresearchgate.net For instance, a copolymer of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene and 2-hydroxy-3-pinanyl vinyl sulfonate was developed as a photoresist for 157 nm lithography. researchgate.net This material demonstrated high sensitivity and contrast, enabling the printing of fine patterns. researchgate.net

The performance of these photoresists has been evaluated using electron beam lithography, achieving high-resolution patterns at remarkably low exposure doses. This demonstrates the potential of HFIP-containing polymers to improve lithographic efficiency, a critical factor in the development of next-generation semiconductor devices. semanticscholar.orgresearchgate.net

| Polymer System | Lithography Technique | Key Performance Metric | Result | Reference |

|---|---|---|---|---|

| Poly(VSO3Pina-co-HFISt) with TPS-Nf PAG | 157 nm Laser | Sensitivity | 10 mJ/cm² | researchgate.net |

| Poly(VSO3Pina-co-HFISt) with TPS-Nf PAG | 157 nm Laser | Contrast | 6 | researchgate.net |

| Poly(VSO3Pina-co-HFISt) with TPS-Nf PAG | 157 nm Laser | Resolution | 140 nm line and space patterns | researchgate.net |

| HFIP-containing fluoropolymer (without conventional PAG) | Electron Beam Lithography | Resolution | ~40 nm trench | semanticscholar.orgresearchgate.net |

| HFIP-containing fluoropolymer (without conventional PAG) | Electron Beam Lithography | Sensitivity | 3 µC/cm² | semanticscholar.orgresearchgate.net |

Synthesis of Hybrid Nanomaterials and Composites

The synthesis of hybrid nanomaterials and composites involves combining organic polymers with inorganic nanoparticles to create materials with synergistic or enhanced properties. While phenols and polyphenols are used in the synthesis of various hybrid materials, such as polyphenol/hydroxyapatite nanoparticles, specific research detailing the use of this compound as a primary organic component in the synthesis of such hybrid nanomaterials and composites is not extensively documented in the available scientific literature. The unique properties of the HFIP group, such as its ability to form strong hydrogen bonds and stabilize intermediates, suggest potential utility in this area, but this remains a field for future investigation.

Role in Coatings and Films with Tailored Surface Properties

The incorporation of this compound into polymer backbones is a key strategy for developing coatings and films with precisely tailored surface properties. The fluorine content and the bulky structure of the hexafluoro-2-propyl group are instrumental in modifying the surface characteristics of materials.

Fluorinated polymers are well-known for their low surface energy, which translates to hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. When this compound is used as a monomer in the synthesis of polymers like polycarbonates, polyurethanes, or polyacrylates, the resulting materials exhibit these desirable surface characteristics. mdpi.comnih.gov The fluorinated groups tend to migrate to the polymer-air interface, creating a low-energy surface that resists wetting by liquids. This is highly valuable for applications such as anti-fouling coatings, self-cleaning surfaces, and protective films. mdpi.com

Another significant property imparted by this compound is a low refractive index. The presence of fluorine atoms lowers the polarizability of the polymer chains, which in turn reduces the refractive index of the material. researchgate.net This makes polymers derived from this compound suitable for optical applications, particularly as antireflection coatings on lenses, solar cells, and display screens. By minimizing surface reflection, these coatings can maximize light transmission, improving the efficiency and clarity of optical devices. Novel low refractive index fluorinated polymers are often prepared using sol-gel techniques for these antireflection applications. researchgate.net The combination of low refractive index with good thermal stability and mechanical hardness makes these materials highly sought after in the optics and photonics industries.

Research Challenges and Future Directions

Development of More Efficient and Environmentally Benign Synthetic Routes

The synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol and its isomers has traditionally faced challenges related to harsh reaction conditions, the use of hazardous reagents, and the formation of unwanted byproducts. A significant area of ongoing research is the development of more efficient and environmentally friendly synthetic methodologies.

One patented method for the production of the related para-isomer, 2-(4-hydroxyphenyl)hexafluoropropan-2-ol, involves the reaction of phenol (B47542) with hexafluoroacetone (B58046) in the presence of a catalyst. However, this process can be complicated and may result in lower conversion rates. Traditional catalysts such as aluminum trichloride (B1173362) (AlCl3) and boron trifluoride (BF3) are highly toxic, corrosive, and sensitive to moisture, posing significant environmental and handling challenges.

A notable advancement in this area is a Japanese patent that discloses a method for producing 2-(2-hydroxyphenyl)hexafluoropropan-2-ol. This method involves reacting phenol with hexafluoroacetone in the presence of a solid catalyst, which can be easily separated from the reaction mixture, simplifying purification and reducing waste. The reaction is carried out in a solvent, and upon completion, the catalyst is filtered off, and the solvent is removed to yield the desired product. This approach represents a move towards cleaner and more sustainable manufacturing processes.

Future research in this area will likely focus on:

Novel Catalytic Systems: Exploring new, more robust, and recyclable catalysts, such as solid acids, zeolites, or metal-organic frameworks, to improve yield, selectivity, and ease of separation.

Greener Solvents: Investigating the use of supercritical fluids, ionic liquids, or bio-based solvents to replace traditional volatile organic compounds.

Flow Chemistry: Implementing continuous flow processes to enhance reaction efficiency, safety, and scalability while minimizing waste generation.

Alternative Starting Materials: Exploring alternative and more sustainable sources for the key precursors, phenol and hexafluoroacetone.

Exploration of Novel Catalytic Transformations Mediated by the Compound

The distinct acidic nature of the hexafluoroisopropanol (HFIP) moiety, coupled with the adjacent phenolic hydroxyl group, suggests that this compound could function as a unique catalyst or co-catalyst in various organic transformations. The strong hydrogen-bond-donating ability of the HFIP group can activate substrates, while the phenolic portion can participate in proton transfer or act as a ligand for metal catalysts.

While specific catalytic applications of this compound are not yet widely reported, the broader utility of HFIP as a solvent and promoter in catalysis is well-established. HFIP has been shown to enable challenging transformations through substrate activation and stabilization of reactive intermediates. researchgate.netprepchem.com It plays a crucial role in promoting various reactions, including cyclizations and additions to alkenes and alkynes. researchgate.netprepchem.com The unique properties of HFIP, such as its ability to form strong hydrogen bond networks, are instrumental in altering reactivity and achieving high selectivity. researchgate.net

Future research into the catalytic potential of this compound could explore its utility in:

Brønsted Acid Catalysis: Investigating its effectiveness as a recyclable acid catalyst for reactions such as esterifications, acetalizations, and Friedel-Crafts reactions.

Organocatalysis: Designing novel catalytic cycles where the compound acts as a bifunctional catalyst, activating both electrophiles and nucleophiles.

Ligand Development: Utilizing the phenol group to coordinate with metal centers, thereby creating novel catalysts for a range of transformations, including cross-coupling reactions and asymmetric synthesis. The electronic properties of the hexafluoro-substituted ring could significantly influence the catalytic activity of the metal center.

Advanced Computational Modeling of Complex Reactivity and Intermolecular Assemblies

Computational chemistry offers a powerful tool to understand the intricate reactivity and non-covalent interactions of this compound at a molecular level. Advanced computational modeling can provide valuable insights that can guide experimental design and accelerate the discovery of new applications.

Studies on related ortho-(trifluoromethyl)phenol have utilized computational methods to analyze its structure and bonding. These studies provide a foundation for understanding the influence of fluorine substitution on the geometry and electronic properties of the phenol ring.

Future computational investigations should focus on:

Reaction Mechanisms: Employing density functional theory (DFT) and other quantum chemical methods to elucidate the mechanisms of reactions catalyzed or mediated by the compound, including transition state analysis and reaction pathway mapping.

Intermolecular Interactions: Modeling the formation of hydrogen-bonded aggregates of the compound and its complexes with substrates and other molecules. This will be crucial for understanding its behavior in solution and its role in catalysis and materials science. Techniques such as quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots can provide detailed information about these interactions.

Predictive Modeling: Developing quantitative structure-activity/property relationship (QSAR/QSPR) models to predict the catalytic activity, physical properties, and material performance of derivatives of this compound.

Expansion of Applications in Emerging Areas of Materials Science

The incorporation of the bulky and highly fluorinated hexafluoroisopropanol group into materials can impart unique and desirable properties, such as enhanced thermal stability, chemical resistance, and specific solubility characteristics.

A promising area of application is in the development of advanced polymers. For instance, research has been conducted on poly(phenylene ethynylene)s with pendant hexafluoro-2-propanol groups. These polymers have been synthesized and characterized for their optical properties in both solution and thin-film form. The presence of the HFIP groups has been shown to greatly enhance the fluorescence response of these polymers upon exposure to certain vapors, suggesting their potential use in chemical sensors.

Future research in materials science could explore the use of this compound as a monomer or additive in:

High-Performance Polymers: Synthesizing new polycarbonates, polyesters, or polyimides with improved thermal and mechanical properties, as well as low dielectric constants for microelectronics applications.

Functional Coatings: Developing hydrophobic and oleophobic coatings with enhanced durability and resistance to harsh environments.

Membranes for Separations: Fabricating membranes with tailored porosity and surface properties for gas separation or water purification, leveraging the unique intermolecular interactions imparted by the fluorinated group.

Liquid Crystals: Investigating the potential of derivatives of the compound to form novel liquid crystalline phases due to its rigid structure and strong dipole moment.

In-depth Investigation of Structure-Activity/Property Relationships for Targeted Design

Studies on fluorinated phenols, in general, have shown that the incorporation of fluorine can significantly alter physicochemical properties such as acidity (pKa) and lipophilicity. wikipedia.org The high electronegativity of fluorine atoms can lead to a considerable increase in the acidity of nearby functional groups through inductive effects.

Future research should aim to:

Synthesize and Characterize Derivatives: Prepare a library of derivatives with systematic variations in the substitution pattern on the phenyl ring to probe the electronic and steric effects on the compound's properties.

Correlate Structure with Properties: Conduct detailed experimental studies to measure key properties such as pKa, redox potential, solubility, and thermal stability for each derivative.

Develop Predictive Models: Use the collected data to build robust structure-activity and structure-property relationship models. These models will be invaluable for the in-silico design of new molecules with optimized properties for specific applications, whether in catalysis, materials science, or other emerging fields.

By addressing these research challenges and exploring these future directions, the scientific community can unlock the full potential of this compound as a versatile building block for the development of new technologies and materials.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Hexafluoro-2-hydroxy-2-propyl)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is typically synthesized via catalytic hydrogenation of hexafluoroacetone (HFA). Two main methods are employed:

- Gas-phase hydrogenation : Uses a fixed-bed reactor with HFA and hydrogen gas over noble metal catalysts (e.g., Pd, Pt). Advantages include high conversion rates (~90%) and short reaction times (~2–5 seconds), but side reactions may occur at elevated temperatures (>150°C) .

- Liquid-phase hydrogenation : Conducted under high-pressure hydrogen (10–30 bar) with Pd/C or PtO₂ catalysts. Lower temperatures (50–80°C) reduce side products, but purification requires distillation due to residual catalyst .

- Key considerations : Gas-phase methods favor scalability, while liquid-phase offers finer control for small-scale synthesis. Purity can be assessed via GC-MS or ¹⁹F NMR .

Q. What spectroscopic techniques are most effective for characterizing hydrogen-bonding interactions of this compound in polymer blends?

- Methodological Answer : Infrared (IR) spectroscopy is pivotal for analyzing hydrogen-bonding equilibrium constants (Kₐ). For example, in polyisoprene blends, the hydroxyl stretching band (3600–3200 cm⁻¹) reveals self-association constants (K₁ ≈ 15–20 M⁻¹) and inter-association with carbonyl groups (K₂ ≈ 5–10 M⁻¹) . Differential scanning calorimetry (DSC) complements IR data by quantifying miscibility via glass transition temperature (Tg) shifts .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods or local exhaust systems to mitigate vapor exposure.

- PPE : Acid-resistant gloves (e.g., nitrile) and goggles are mandatory due to high acidity (pKa ~9–10).

- Storage : Inert atmosphere (N₂/Ar) and refrigeration (-20°C) prevent decomposition .

- Spills : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict solvent effects of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model the solvent’s role in stabilizing transition states. For example, its high polarity (ε ~16.7) and hydrogen-bond donor strength enhance electrophilic activation in C–H functionalization. Solvent parameters (Kamlet-Taft α, β) can be calculated to predict reaction outcomes in metal-free systems .

Q. How should researchers resolve discrepancies in reported equilibrium constants for self-association of this compound derivatives?

- Methodological Answer :

- Standardize conditions : Ensure consistent temperature (e.g., 25°C) and solvent polarity (use ε as a control).

- Cross-validate techniques : Compare IR-derived Kₐ with isothermal titration calorimetry (ITC) or vapor pressure osmometry (VPO) .

- Adjust for polymer molar volume : For polymer blends, modify Kₐ using Flory-Huggins theory to account for chain-length effects .

Q. What methodological considerations are critical when using this compound as a solvent in metal-free C–H activation reactions?

- Methodological Answer :

- Acidity modulation : Its strong acidity (comparable to HFIP) can protonate substrates, altering reaction pathways. Pre-equilibration with weak bases (e.g., NaHCO₃) may stabilize intermediates .

- Solvent mixtures : Blend with less polar solvents (e.g., DCM) to fine-tune dielectric constant and reduce viscosity, improving reaction kinetics .

Q. How does incorporation into polymer blends affect phase behavior, and how can this be quantitatively modeled?

- Methodological Answer :

- Phase diagrams : Construct using cloud-point measurements or small-angle X-ray scattering (SAXS). For poly(n-butyl methacrylate) blends, miscibility windows correlate with Kₐ values .

- Theoretical frameworks : Apply the Painter-Coleman association model to predict blend compatibility:

Where = solubility parameters, = reference volume, and = volume fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。